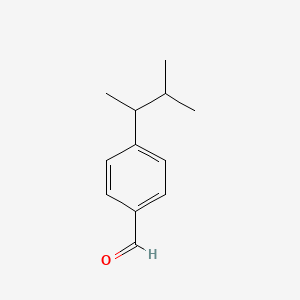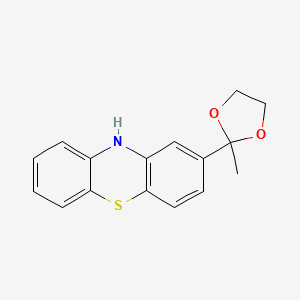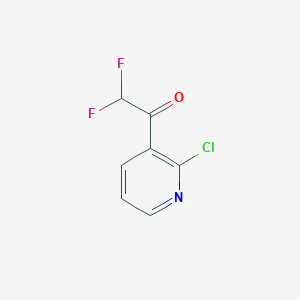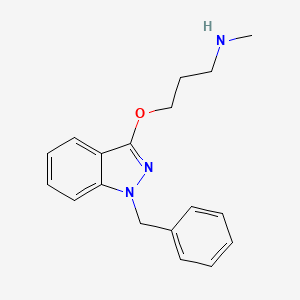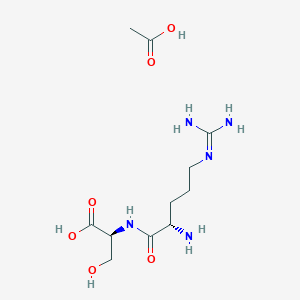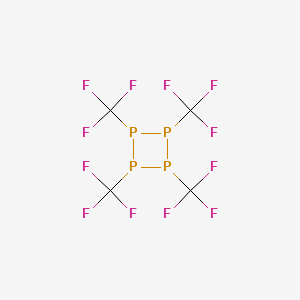
Cyclobutaphosphane, tetrakis(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutaphosphane, tetrakis(trifluoromethyl)- is a chemical compound with the formula C₄F₁₂P₄ and a molecular weight of 399.9187 . This compound is notable for its unique structure, which includes a cyclobutaphosphane ring substituted with four trifluoromethyl groups. The trifluoromethyl groups are known for their robust, hydrophobic, and electron-withdrawing properties, making this compound significant in various chemical applications .
Preparation Methods
The synthesis of cyclobutaphosphane, tetrakis(trifluoromethyl)- involves specific reaction conditions and routes
Chemical Reactions Analysis
Cyclobutaphosphane, tetrakis(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phosphorus species.
Reduction: Reduction reactions can convert the trifluoromethyl groups into other functional groups.
Substitution: The trifluoromethyl groups can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclobutaphosphane, tetrakis(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems, especially in the development of bioactive molecules.
Industry: The compound is used in the production of materials with specific electronic and hydrophobic properties
Mechanism of Action
The mechanism by which cyclobutaphosphane, tetrakis(trifluoromethyl)- exerts its effects involves its interaction with molecular targets through its electron-withdrawing trifluoromethyl groups. These interactions can influence various pathways, including those involved in catalysis and molecular recognition .
Comparison with Similar Compounds
Cyclobutaphosphane, tetrakis(trifluoromethyl)- can be compared with other similar compounds, such as:
Trifluoromethyl ketones: These compounds also contain trifluoromethyl groups and are used in similar applications.
Tertiary phosphines: These compounds contain phosphorus atoms bonded to three organic groups and are used in catalysis and organic synthesis.
The uniqueness of cyclobutaphosphane, tetrakis(trifluoromethyl)- lies in its cyclobutaphosphane ring structure combined with the electron-withdrawing trifluoromethyl groups, which impart distinct chemical and physical properties .
Properties
CAS No. |
393-02-2 |
|---|---|
Molecular Formula |
C4F12P4 |
Molecular Weight |
399.92 g/mol |
IUPAC Name |
1,2,3,4-tetrakis(trifluoromethyl)tetraphosphetane |
InChI |
InChI=1S/C4F12P4/c5-1(6,7)17-18(2(8,9)10)20(4(14,15)16)19(17)3(11,12)13 |
InChI Key |
TVWVWIPMQJSXJS-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)P1P(P(P1C(F)(F)F)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


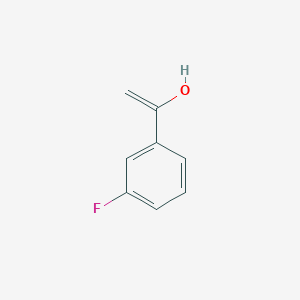

![1H-4-Oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid, 1a,2,3,3a,8b,8c-hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-; 1a,2,3,3a,8b,8c-Hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-1H-4-oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid; Cannabicyclolic acid; CBLA](/img/structure/B13417971.png)

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;heptahydrochloride](/img/structure/B13417982.png)
